molecular formula C16H19N3O3 B5131004 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE

2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE

Cat. No.: B5131004
M. Wt: 301.34 g/mol
InChI Key: TZWLTKXLNSQGFZ-UHFFFAOYSA-N
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Description

2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves several steps. One common method is the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . The reaction typically involves refluxing the reactants in acetic acid and hydrochloric acid to yield the desired indole derivative. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to the modulation of various biological pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[1-(CARBAMOYLMETHYL)INDOL-3-YL]-N,N-DIETHYL-2-OXOACETAMIDE include other indole derivatives such as:

Compared to these compounds, this compound stands out due to its unique structure and the specific biological activities it exhibits.

Properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)indol-3-yl]-N,N-diethyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-18(4-2)16(22)15(21)12-9-19(10-14(17)20)13-8-6-5-7-11(12)13/h5-9H,3-4,10H2,1-2H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLTKXLNSQGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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